N,6-bis(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N,6-BIS(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable target for drug design and development .
Preparation Methods
The synthesis of N,6-BIS(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the bromination of 1,ω-bis(acetylphenoxy)acetamide alkanes using N-bromosuccinimide (NBS) to form bis(2-bromoacetyl)phenoxy)acetamides . These intermediates are then reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, to yield the desired triazolothiadiazine derivatives . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N,6-BIS(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N,6-BIS(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Mechanism of Action
The mechanism of action of N,6-BIS(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves the inhibition of enzymes such as PARP-1 and EGFR . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the induction of apoptosis in cancer cells. This process involves the upregulation of pro-apoptotic genes like P53, Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of anti-apoptotic genes like Bcl2 .
Comparison with Similar Compounds
Similar compounds to N,6-BIS(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, which can affect their biological properties.
The uniqueness of N,6-BIS(4-ETHOXYPHENYL)-3-ETHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents and their impact on its biological activity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H27N5O3S |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
N,6-bis(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5O3S/c1-4-19-25-26-23-28(19)27-20(15-7-11-17(12-8-15)30-5-2)21(32-23)22(29)24-16-9-13-18(14-10-16)31-6-3/h7-14,20-21,27H,4-6H2,1-3H3,(H,24,29) |
InChI Key |
WDYNIIABHBNGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OCC)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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